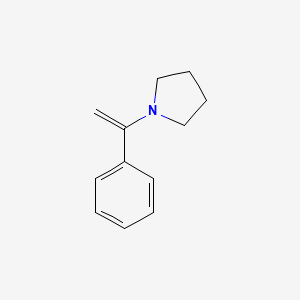![molecular formula C18H13N3O B8751665 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one CAS No. 820233-45-2](/img/structure/B8751665.png)
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl groups attached at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is often catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines, which can exhibit different chemical and physical properties compared to the parent compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for designing inhibitors of various enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit tropomyosin receptor kinases (TRKs) by binding to the ATP-binding pocket, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one: This compound shares a similar pyrazolopyridine core but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another related compound with a different ring fusion pattern, leading to distinct properties and applications.
Uniqueness
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 4 positions. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
820233-45-2 |
|---|---|
分子式 |
C18H13N3O |
分子量 |
287.3 g/mol |
IUPAC名 |
3,4-diphenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13N3O/c22-15-11-14(12-7-3-1-4-8-12)16-17(20-21-18(16)19-15)13-9-5-2-6-10-13/h1-11H,(H2,19,20,21,22) |
InChIキー |
SDHIVMJKZPHEJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
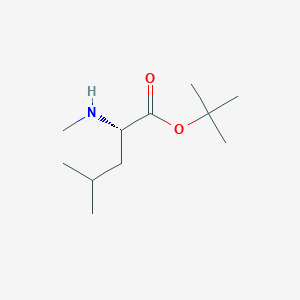
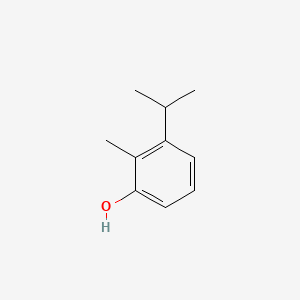
![2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)
![4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester](/img/structure/B8751615.png)


![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)

![2-((Trimethylsilyl)ethynyl)benzo[d]oxazole](/img/structure/B8751653.png)
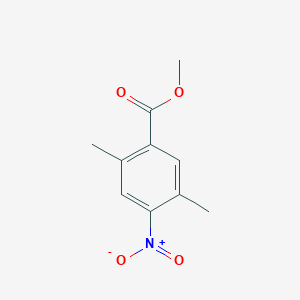

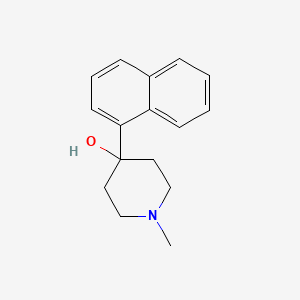
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)
